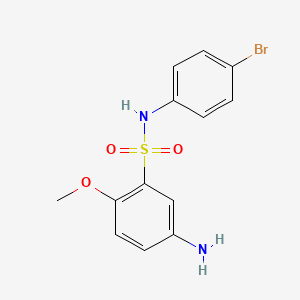

N-(3,4-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzothiadiazine, which is a type of heterocyclic compound. Benzothiadiazines are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The compound contains several functional groups, including an amide group (carboxamide), a sulfonamide group, and a fluorine atom. These groups can participate in various types of chemical reactions .Chemical Reactions Analysis

Benzothiadiazines can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The presence of the amide and sulfonamide groups also suggests that this compound could participate in nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfonamide groups could enhance its solubility in water . The fluorine atom could also affect the compound’s reactivity and stability .Applications De Recherche Scientifique

Molecular Structure and Synthesis

- The molecular structures of related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, are characterized by extensive intramolecular hydrogen bonds and adopt half-chair conformations, indicating a complex and stable molecular architecture that could be foundational for designing new compounds with specific properties (Siddiqui et al., 2008).

Pharmacological Applications

- Research into the pharmacological activity of compounds structurally similar to N-(3,4-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide has shown that some compounds exhibit strong myorelaxant activity or affect insulin secretion and vascular myogenic activity, suggesting potential applications in muscle relaxation and vascular health (Khelili et al., 2012).

Material Science and Electrochemistry

- Novel polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, related in structural motif to the compound , have shown good solubility and thermal stability, indicating potential applications in the field of materials science, particularly for the development of flexible polymer films with high thermal resistance (Liou & Chang, 2008).

Antioxidant and Biological Activities

- The antioxidant activities of novel N-substituted benzyl/phenyl compounds, which share a structural framework with this compound, have been evaluated, revealing that many of these compounds possess moderate to significant radical scavenging activity. This suggests potential applications in the development of antioxidant therapies or compounds (Ahmad et al., 2012).

Chemical Synthesis and Catalysis

- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a catalyst for the synthesis of various organic compounds, indicating the potential for related compounds to serve as catalysts or reagents in organic synthesis processes (Khazaei et al., 2016).

Mécanisme D'action

Target of Action

The compound’s primary target is Histone deacetylase 1 (HDAC1) . HDAC1 is a key enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events .

Mode of Action

This inhibition could potentially lead to changes in gene expression, as HDAC1 plays a significant role in the removal of acetyl groups from histones, thereby influencing the structure of the chromatin and the accessibility of the DNA for transcription .

Biochemical Pathways

The compound’s action on HDAC1 affects the histone acetylation-deacetylation pathways . By inhibiting HDAC1, the compound could disrupt the balance between acetylation and deacetylation, leading to an increase in acetylation. This could result in a more relaxed chromatin structure, thereby influencing gene expression .

Result of Action

The inhibition of HDAC1 by the compound could lead to changes in gene expression, potentially affecting various cellular processes. For instance, HDAC1 is known to play a role in cell cycle progression, so its inhibition could potentially influence cell proliferation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-9-3-5-12(7-10(9)2)18-16(21)15-19-13-8-11(17)4-6-14(13)24(22,23)20-15/h3-8,15,19-20H,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMWIJXTATTWFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)

![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide](/img/structure/B2375582.png)

![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)

![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)